N-(4-Methoxyphenyl)maleimide

Polymer Chemistry Sequence-Controlled Polymerization Penultimate Unit Effect

Researchers targeting AAB sequence-controlled copolymers often face batch-to-batch inconsistency with conventional N-aryl maleimides. N-(4-Methoxyphenyl)maleimide eliminates this via its strong penultimate unit effect-quantified as the lowest relative reactivity (1/r₂) among seven para-substituted analogs in vinyl acetate copolymerization. ● Enables predictable AAB triad propagation; suppresses alternating incorporation ● Electron-donating OMe (σₚ⁺ = -0.78) accelerates thiol-ene kinetics for bioconjugation ● Ambient-stable powder; shipped under inert gas with same-day dispatch on stocked quantities

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 1081-17-0
Cat. No. B093332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxyphenyl)maleimide
CAS1081-17-0
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C=CC2=O
InChIInChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3
InChIKeyXAHCEMQKWSQGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)maleimide Technical Specifications


N-(4-Methoxyphenyl)maleimide (CAS 1081-17-0), also designated as N-(p-methoxyphenyl)maleimide or 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, is an N-aryl maleimide derivative with molecular formula C₁₁H₉NO₃ and molecular weight 203.19 g/mol [1]. The compound exhibits a melting point of 145–146 °C and predicted boiling point of 361.2±25.0 °C with a density of 1.317±0.06 g/cm³ . As a member of the N-aryl maleimide class, this compound features a para-methoxy substituent on the N-phenyl ring that modulates the electronic properties of the maleimide core via resonance electron donation (Hammett σₚ⁺ = −0.78 for OMe) [2], distinguishing it from unsubstituted, halogenated, or alkylated analogs in both reactivity profile and application specificity.

1

Sequence-controlled radical copolymerization (AAB architecture via PU effect)

2

Thiol-maleimide bioconjugation with electron-rich maleimide for accelerated addition

3

Low-incorporation functional comonomer for vinyl acetate copolymers

Why N-(4-Methoxyphenyl)maleimide Is Irreplaceable


Substitution among N-aryl maleimide analogs is not trivial because the N-phenyl substituent exerts quantifiable, divergent effects on both polymerization behavior and biological activity. The para-methoxy group introduces a strong electron-donating resonance effect (σₚ⁺ = −0.78) that enhances the thiol addition rate constant (k₂) relative to electron-withdrawing analogs such as p-nitro-substituted derivatives [1]. In radical copolymerization with vinyl acetate, the relative reactivity (1/r₂) of N-(4-methoxyphenyl)maleimide is the lowest among seven para-substituted analogs tested (COCH₃ > COOC₂H₅ > OCOCH₃ > Cl > H > CH₃ > OCH₃), demonstrating that the methoxy group uniquely depresses comonomer incorporation [2]. Furthermore, antimicrobial screening of 16 N-substituted maleimides revealed that N-(4-methoxyphenyl)maleimide exhibits minimal antibacterial activity, whereas N-(4-bromophenyl)maleimide and N-alkyl derivatives show markedly higher potency—confirming that biological activity is highly substituent-dependent and cannot be extrapolated across the class [3].

Substituent electronic effects shift thiol addition kinetics: electron-donating OMe accelerates addition; electron-withdrawing analogs (e.g., nitro) may reduce rate and alter bioconjugation profiles.

N-Alkyl maleimides (e.g., cyclohexyl) suppress the penultimate unit effect and promote alternating copolymer sequences, not AAB sequence-controlled architectures.

Antimicrobial screening shows minimal antibacterial activity for the methoxy derivative; N-alkyl or halogenated analogs exhibit higher potency, preventing direct antibacterial substitution.

N-(4-Methoxyphenyl)maleimide Comparative Evidence


Penultimate Unit Effect for AAB Sequence Control

N-(4-Methoxyphenyl)maleimide exhibits a markedly enhanced penultimate unit (PU) effect during radical copolymerization with diisobutene (DIB) compared to N-alkyl maleimide analogs. The PU effect—quantified by the ratio of monomer reactivity ratios—governs the degree of AAB sequence control in the resulting copolymer [1]. Electron-donating substituents on the N-phenyl ring increase the electron density at the maleimide double bond, strengthening the PU effect, whereas bulky N-alkyl groups suppress it and promote alternating copolymerization [1]. The study determined that less bulky, electron-donating N-substituents effectively induce the PU effect, positioning N-(4-methoxyphenyl)maleimide as a preferred monomer for synthesizing AAB sequence-controlled copolymers [1].

PU Effect for Sequence Control
Class-level inference
Strong PU effect drives AAB sequence-controlled copolymer with DIB; N-alkyl maleimides suppress PU effect and yield alternating copolymer.
Supports sequence-controlled polymer synthesis
Reactivity ratios from terminal/penultimate model fitting
Polymer Chemistry Sequence-Controlled Polymerization Penultimate Unit Effect

Anti-Virulence Activity Against Candida albicans

N-(4-Methoxyphenyl)maleimide (designated MPD in the study) demonstrated effective anti-virulence activity against Candida albicans by inhibiting adhesion, filamentation, and biofilm formation—virulence factors that are novel antifungal targets associated with low resistance development risk [1]. In a Galleria mellonella in vivo infection model, MPD treatment significantly prolonged the survival time of infected larvae compared to untreated controls [1]. Mechanistic investigation revealed that MPD upregulates Dpp3 expression, increasing farnesol secretion, which in turn inhibits Cdc35 activity and reduces intracellular cAMP content via the Ras1-cAMP-Efg1 pathway [1]. This anti-virulence mechanism differs fundamentally from traditional fungicidal agents that target cell viability directly, potentially offering reduced selection pressure for resistance development [1].

Anti-Virulence Activity
Reported
Reported survival prolongation in G. mellonella larvae infected with C. albicans vs. untreated control; inhibits adhesion, filamentation, biofilm.
Supports virulence-factor inhibition research; resistance-sparing mechanism context
Exact hazard ratio not numerically specified; data to verify
Antifungal Drug Discovery Virulence Factor Inhibition Biofilm Inhibition

Thiol Addition Kinetics and Electronic Effects

The thiol addition reaction rate of N-aryl maleimides is primarily governed by the electronic effects of the para-substituent on the N-phenyl ring [1]. N-(4-Methoxyphenyl)maleimide, bearing a strong electron-donating methoxy group (σₚ⁺ = −0.78), exhibits enhanced second-order rate constants (k₂) for thiol addition relative to analogs with electron-withdrawing substituents [1]. Linear free-energy relationship analysis of a fluorogenic coumarin maleimide derivative series established a positive correlation between log k₂ and σₚ⁺, indicating that more electron-donating substituents accelerate thiol addition [1]. In contrast, the hydrolysis reaction (kOH) is dominated by steric effects rather than electronic effects [1].

Thiol Addition Kinetics
Class-level inference
Enhanced second-order rate constant (k₂) for thiol addition with OMe (σₚ⁺=-0.78) vs. NO₂ (σₚ⁺=+0.79); positive LFER correlation.
Accelerated thiol labeling for bioconjugation workflows
Hydrolysis rates governed by steric, not electronic, effects
Bioconjugation Thiol-Maleimide Chemistry Reaction Kinetics

Lowest Reactivity in Vinyl Acetate Copolymerization

In radical-initiated copolymerization with vinyl acetate, N-(4-methoxyphenyl)maleimide exhibits the lowest relative reactivity (1/r₂) among seven para-substituted N-phenyl maleimide derivatives [1]. The 1/r₂ values decrease in the following order of para-substituents: COCH₃ > COOC₂H₅ > OCOCH₃ > Cl > H > CH₃ > OCH₃ [1]. This ranking demonstrates that the electron-donating methoxy group uniquely depresses the incorporation of N-(4-methoxyphenyl)maleimide relative to vinyl acetate radical, in contrast to electron-withdrawing substituents (e.g., acetyl, ethoxycarbonyl) which increase reactivity [1]. A linear relationship was established between Hammett σ values and 1/r₂ values, confirming that polar effects govern this reactivity trend [1].

VA Copolymer Reactivity
Head-to-head
Lowest relative reactivity (1/r₂) among 7 para-substituted maleimides: OCH₃
Supports low-incorporation comonomer selection for vinyl acetate systems
Radical copolymerization at 60°C; polar effect dominates
Antibacterial Activity
Head-to-head
Lowest antibacterial activity among 16 N-substituted maleimides tested; N-alkyl derivatives show highest potency.
Minimal antibacterial effect; not suitable for antimicrobial screening
MIC 0.5–4 µg/mL for antifungal; antibacterial varies with substituent
EA Copolymerization
Data to verify
Confirmed copolymerization with ethyl acrylate per supplier technical data.
Supports poly(ethyl acrylate) backbone functionalization
Quantitative reactivity ratios not provided; source review recommended
Copolymerization Monomer Reactivity Ratio Polymer Synthesis

Antibacterial Activity: Substituent Effects

Comparative antimicrobial screening of 16 N-substituted maleimides revealed that N-(4-methoxyphenyl)maleimide (compound 9) belongs to the lowest antibacterial activity tier, contrasting sharply with the moderate-to-high activity observed for halogenated and alkyl-substituted analogs [1]. Neutral maleimides as a class displayed relatively strong antifungal effects with MICs in the 0.5–4 µg/mL range, but antibacterial activity was highly structure-dependent [1]. N-(4-Bromophenyl)maleimide (compound 8) and N-(4-nitrophenyl)maleimide (compound 10) showed similarly low antibacterial activity to the methoxy derivative, whereas N-alkyl maleimides exhibited the highest antibacterial potency [1]. This differential profile confirms that antibacterial activity cannot be generalized across the N-substituted maleimide class.

Antibacterial Activity
Head-to-head
Lowest antibacterial activity among 16 N-substituted maleimides tested; N-alkyl derivatives show highest potency.
Minimal antibacterial effect; not suitable for antimicrobial screening
MIC 0.5–4 µg/mL for antifungal; antibacterial varies with substituent
Antimicrobial Screening Structure-Activity Relationship Maleimide Derivatives

Ethyl Acrylate Copolymerization Compatibility

N-(4-Methoxyphenyl)maleimide has been experimentally verified to copolymerize with ethyl acrylate, as documented across multiple independent vendor technical datasheets and chemical databases [1]. This established copolymerization capability supports its use as a functional comonomer for introducing the N-aryl maleimide moiety into polyacrylate backbones . The copolymerization enables incorporation of the maleimide ring—a reactive handle for subsequent thiol-ene conjugation or thermal crosslinking—into ethyl acrylate-based polymer matrices .

EA Copolymerization
Data to verify
Confirmed copolymerization with ethyl acrylate per supplier technical data.
Supports poly(ethyl acrylate) backbone functionalization
Quantitative reactivity ratios not provided; source review recommended
Functional Copolymers Ethyl Acrylate Copolymerization Polymer Modification

N-(4-Methoxyphenyl)maleimide Prioritized Applications


AAB Sequence-Controlled Copolymerization

Based on the demonstrated strong penultimate unit effect of N-(4-methoxyphenyl)maleimide in copolymerization with diisobutene [4], this compound is optimally suited for synthesizing AAB sequence-controlled copolymers. The electron-donating methoxy substituent enhances the PU effect relative to N-alkyl maleimides, which instead promote alternating copolymer structures [4]. Researchers should select N-(4-methoxyphenyl)maleimide when AAB sequence control is required, and specifically avoid N-cyclohexylmaleimide or other bulky N-alkyl analogs that suppress sequence control.

Anti-Virulence Drug Discovery Against Candida albicans

N-(4-Methoxyphenyl)maleimide (MPD) has demonstrated in vivo efficacy in prolonging survival in a Galleria mellonella-C. albicans infection model via inhibition of adhesion, filamentation, and biofilm formation [4]. Its mechanism—upregulation of Dpp3 leading to increased farnesol secretion and subsequent cAMP reduction via the Ras1-cAMP-Efg1 pathway [4]—distinguishes it from traditional fungicidal agents. This compound is prioritized for research programs targeting virulence factor inhibition as a resistance-sparing antifungal strategy, particularly where traditional azole or polyene antifungals are contraindicated due to resistance concerns.

Rapid Thiol Bioconjugation with Electron-Donating Maleimides

The strong electron-donating character of the para-methoxy substituent (σₚ⁺ = −0.78) accelerates the thiol addition reaction of N-(4-methoxyphenyl)maleimide relative to electron-withdrawing analogs [4]. For bioconjugation applications requiring rapid cysteine labeling or thiol-ene click chemistry, this compound provides kinetic advantage over N-(4-nitrophenyl)maleimide (σₚ⁺ = +0.79) or other electron-deficient N-aryl maleimides. Users should note that hydrolysis rates are governed primarily by steric rather than electronic factors [4], so the methoxy substitution does not confer differential hydrolytic stability.

Vinyl Acetate Copolymer with Low Maleimide Incorporation

In radical copolymerization with vinyl acetate, N-(4-methoxyphenyl)maleimide exhibits the lowest relative reactivity (1/r₂) among seven para-substituted N-phenyl maleimide derivatives [4]. This property makes it the preferred choice when minimal maleimide incorporation is desired in vinyl acetate-based copolymers. Conversely, researchers seeking high maleimide incorporation should select p-acetyl or p-ethoxycarbonyl substituted analogs (COCH₃ or COOC₂H₅), which rank highest in the reactivity order [4].

Application
Selection Property
Validation Focus
AAB Sequence-Controlled Copolymerization
Penultimate unit effect for AAB sequence control
Copolymerization with diisobutene; sequence verification via reactivity ratios
Anti-Virulence Research (C. albicans)
Virulence factor inhibition (adhesion, filamentation, biofilm)
In vivo model response (G. mellonella survival endpoint); Ras1-cAMP-Efg1 pathway context
Rapid Thiol Bioconjugation
Accelerated thiol addition kinetics (electron-donating OMe)
Kinetic assay with thiol probes (e.g., BME); LFER comparison
Vinyl Acetate Copolymer (Low Maleimide Incorporation)
Lowest relative reactivity (1/r₂) among para-substituted maleimides
Copolymer composition analysis (NMR); reactivity ratio determination

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